2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, and an indole moiety, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The indole derivative is then sulfonylated using a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Acetamide Formation: The sulfonylated indole is reacted with 2-methoxyethylamine and acetic anhydride to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium methoxide or sodium hydride can facilitate substitution reactions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to study the role of sulfonyl indoles in biological systems.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the indole moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-((4-chlorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
- 2-(3-((4-bromophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
- 2-(3-((4-methylphenyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
Uniqueness
Compared to its analogs, 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-26-11-10-21-19(23)13-22-12-18(16-4-2-3-5-17(16)22)27(24,25)15-8-6-14(20)7-9-15/h2-9,12H,10-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVACRSLNPQRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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